

Methyl D-cysteinate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and handling of **Methyl D-cysteinate hydrochloride**. This compound serves as a crucial building block in peptide synthesis and various applications within drug discovery and development.

Core Properties

Methyl D-cysteinate hydrochloride is the methyl ester of the D-isomer of the amino acid cysteine, presented as a hydrochloride salt. Its key physical and chemical properties are summarized below.

Chemical and Physical Data



Property	Value	Reference(s)
Chemical Formula	C4H10CINO2S	[1]
Molecular Weight	171.65 g/mol	[2]
CAS Number	70361-61-4	[1]
Appearance	White to off-white crystalline solid	
Melting Point	135-141 °C	
Purity	Typically >98.0%	
Optical Rotation	[α]20/D +1.5 to +3.5° (c=20, MeOH)	

Solubility

The solubility of the L-enantiomer, which is expected to be very similar to the D-enantiomer, has been determined in various solvents.



Solvent	Solubility (molar fraction, x) at 298.15 K (25 °C)
Water	Soluble
Methanol	Soluble
Ethanol	Soluble
n-Propanol	Soluble
Isopropanol	Soluble
n-Butanol	Soluble
Dichloromethane	Soluble
Acetone	Soluble
Acetonitrile	Soluble
Ethyl acetate	Soluble
1,4-Dioxane	Soluble

Note: The qualitative solubility in water and methanol is widely reported. Quantitative data is based on a study of the L-enantiomer and is expected to be comparable for the D-enantiomer. [3][4]

Synthesis and Purification

A common and efficient method for the preparation of **Methyl D-cysteinate hydrochloride** is the Fischer esterification of D-cysteine hydrochloride monohydrate using methanol and a suitable acid catalyst, such as thionyl chloride or by generating HCl gas in situ.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol is adapted from a standard procedure for the synthesis of amino acid methyl esters.[5]



Materials:

- D-cysteine hydrochloride monohydrate
- Anhydrous methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
- Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension.
 An exothermic reaction will occur, and the solid will gradually dissolve.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to stir at room temperature for 3 hours. Following this, heat the reaction mixture to reflux for
 1 hour to ensure completion of the esterification.
- Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.



- Purification: The crude product is purified by recrystallization. Dissolve the residue in a
 minimal amount of hot methanol and then add anhydrous diethyl ether until the solution
 becomes cloudy. Allow the solution to cool to room temperature and then place it in a
 refrigerator to induce crystallization.
- Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold anhydrous diethyl ether and dry them under vacuum to yield pure **Methyl D-cysteinate hydrochloride**.

Characterization

The identity and purity of the synthesized **Methyl D-cysteinate hydrochloride** can be confirmed by standard analytical techniques:

- ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group, the alpha-proton, and the beta-protons of the cysteinate backbone.
- IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the amine hydrochloride, the ester carbonyl group, and the thiol group.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base of the compound.
- Melting Point: The melting point of the purified product should be sharp and within the expected range.

Applications in Research and Development

Methyl D-cysteinate hydrochloride is a valuable chiral building block in several areas:

- Peptide Synthesis: It is a common precursor for the incorporation of D-cysteine residues into peptides. The use of the D-amino acid can enhance the proteolytic stability of the resulting peptide, a desirable property for therapeutic peptides.
- Medicinal Chemistry: The thiol group of the cysteine moiety is a versatile functional handle for further chemical modifications. It can be used in the synthesis of various heterocyclic



compounds and as a nucleophile in Michael additions. The methyl ester provides a readily removable protecting group for the carboxylic acid.[6]

 Drug Design: As a component of peptidomimetics and other small molecules, D-cysteine derivatives can be used to probe interactions with biological targets and to develop novel therapeutic agents.[6]

Handling and Storage

Storage: **Methyl D-cysteinate hydrochloride** should be stored in a tightly sealed container in a cool, dry place, away from moisture.[7] For long-term storage, refrigeration is recommended.

Safety: This compound is an irritant to the skin and eyes.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl D-cysteinate hydrochloride**.



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Caption: Synthesis workflow for **Methyl D-cysteinate hydrochloride**.

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